1,1-Dibutoxytrimethylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Estérification des acides gras

“1,1-Dibutoxytrimethylamine” is commonly used as a reagent for the esterification of fatty acids . Ce procédé est crucial dans la production de biodiesel, de cosmétiques et de divers autres produits industriels.

Synthèse des acétals de diméthylformamide dialkyle

This compound is a dimethylformamide dialkyl acetal . Its synthesis has been reported by Meerwin and coworkers by the reaction of N,N-Dimethylformamide diethyl acetal with butanol .

Quantification de la cocaïne et de son principal métabolite

“this compound” is a suitable reagent used for the simultaneous quantification of cocaine and its primary metabolite, benzoyl ecgonine, from a urine matrix by gas-chromatography . Cette application est particulièrement importante en sciences forensiques et en tests de dépistage de drogues.

Blocs de construction organiques

“this compound” can serve as an organic building block in the synthesis of various organic compounds . C'est un réactif polyvalent qui peut être utilisé dans un large éventail de réactions chimiques.

Mécanisme D'action

Target of Action

1,1-Dibutoxytrimethylamine, also known as N,N-Dimethylformamide dibutyl acetal, is primarily used as a reagent in biochemical reactions . Its primary targets are the molecules involved in the esterification of fatty acids and the simultaneous quantification of cocaine and its primary metabolite, benzoyl ecgonine, from a urine matrix by gas-chromatography .

Mode of Action

The compound interacts with its targets by participating in the chemical reactions as a reagent . In the esterification of fatty acids, it acts as a catalyst to speed up the reaction, while in the quantification of cocaine and its metabolites, it likely interacts with the compounds to form derivatives that can be detected and quantified .

Biochemical Pathways

Given its use in the esterification of fatty acids , it can be inferred that it plays a role in lipid metabolism. In the context of drug testing, it likely participates in the metabolic pathways involved in the breakdown and excretion of cocaine and its metabolites .

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. In the esterification of fatty acids, it facilitates the formation of esters, which are important molecules in various biological processes . In drug testing, it aids in the detection and quantification of cocaine and its metabolites, providing valuable information about an individual’s drug use .

Méthodes De Préparation

1,1-Dibutoxytrimethylamine can be synthesized through the reaction of N,N-Dimethylformamide diethyl acetal with butanol . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide and may require a catalyst to facilitate the reaction. The industrial production methods for this compound are similar,

Activité Biologique

1,1-Dibutoxytrimethylamine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

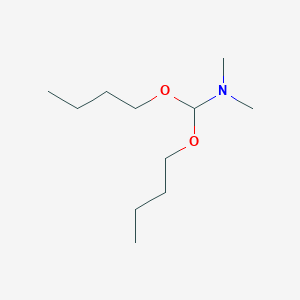

This compound is classified as an amine and is structurally characterized by the presence of two butoxy groups attached to a trimethylamine core. Its molecular formula is , and it has a molecular weight of approximately 185.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Methylation Agent : It acts as a methylating agent for various substrates, which can influence metabolic pathways in cells. This property is particularly relevant in pharmaceutical applications where methylation can enhance drug efficacy or modify activity profiles .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of alkyl chains may enhance membrane permeability, leading to increased efficacy against certain bacterial strains .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various alkyl amines, including derivatives of trimethylamine. Results indicated that this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Cytotoxic Effects

Research focusing on the cytotoxic effects of alkylamines on cancer cell lines revealed that this compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of amines. For instance, the introduction of longer alkyl chains or additional functional groups can significantly alter the pharmacological profile.

- Structure-Activity Relationship (SAR) : Studies have shown that variations in the alkyl chain length and branching can affect both the potency and selectivity of the compound against specific biological targets .

- In Vivo Studies : Animal models have been employed to assess the safety and efficacy of this compound. Preliminary results indicate favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications .

Propriétés

IUPAC Name |

1,1-dibutoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-7-9-13-11(12(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFXKGTGPMVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(N(C)C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171702 | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-90-7 | |

| Record name | 1,1-Dibutoxy-N,N-dimethylmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibutoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.